His-Val - 76019-15-3

His-Val

Catalog Number: EVT-3317950
CAS Number: 76019-15-3
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
His-Val is a dipeptide formed from L-histidine and L-valine residues. It has a role as a metabolite.
Source

His-Val can be derived from natural sources such as proteins found in animal tissues and certain plant proteins. It can also be synthesized through chemical methods or enzymatic reactions, which are often preferred for research purposes due to their specificity and efficiency.

Classification

His-Val is classified as a dipeptide, which is a type of peptide formed by the condensation of two amino acids. It falls under the broader category of bioactive peptides, known for their various physiological effects, including antioxidant and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of His-Val can be achieved through several methods:

  1. Chemical Synthesis: This involves the stepwise assembly of amino acids using activated forms such as esters or anhydrides. The reaction typically requires protecting groups to prevent unwanted side reactions.
  2. Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases, His-Val can be synthesized under mild conditions, which often results in higher yields and purities compared to chemical methods.

Technical Details

For example, one effective method involves the use of 6-chloro-2-pyridyl esters for coupling reactions, which enhances the efficiency of forming peptide bonds between histidine and valine residues . Another approach employs a protected glucosone intermediate that can react with primary amines, leading to the formation of fructosylated dipeptides like Fru-Val-His .

Molecular Structure Analysis

Structure

The molecular structure of His-Val consists of a histidine residue linked to a valine residue via a peptide bond. The specific arrangement of atoms contributes to its unique biochemical properties.

Data

  • Chemical Formula: C11_{11}H14_{14}N4_{4}O2_{2}
  • Molecular Weight: Approximately 230.25 g/mol
  • The structure features an imidazole ring from histidine and an aliphatic side chain from valine, contributing to its amphipathic character.
Chemical Reactions Analysis

Reactions

His-Val participates in various chemical reactions typical for peptides:

  1. Hydrolysis: His-Val can be hydrolyzed back into its constituent amino acids under acidic or basic conditions.
  2. Oxidation: The imidazole group in histidine can undergo oxidation, affecting the dipeptide's reactivity and stability.

Technical Details

The stability of His-Val can be influenced by pH and temperature conditions during storage or application, which may lead to degradation or modification through reactions such as deamidation or racemization.

Mechanism of Action

Process

His-Val exerts its biological effects primarily through interactions with specific receptors or enzymes. The presence of histidine allows it to participate in proton transfer reactions, making it crucial in enzyme catalysis.

Data

Research indicates that dipeptides like His-Val may enhance the stability and activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as nutrient absorption and cellular signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar amino acid composition.

Chemical Properties

  • pKa Values: Histidine has a pKa around 6.0 for its imidazole side chain, affecting its ionization state at physiological pH.
  • Stability: Generally stable under neutral pH but sensitive to extreme conditions (high temperatures or strong acids).
Applications

Scientific Uses

His-Val has several applications in scientific research:

  • Biochemical Assays: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
  • Nutritional Studies: Investigated for its potential benefits in enhancing muscle recovery and performance due to its amino acid composition.
  • Drug Development: Explored for its role in designing peptide-based therapeutics targeting specific biological pathways .
Biochemical Significance and Metabolic Pathways

Role in Advanced Glycation End-product Formation

The dipeptide L-histidyl-L-valine (His-Val) serves as a critical structural motif in hemoglobin β-chains, where its N-terminal valine undergoes non-enzymatic glycation to form HbA1c, a key biomarker in diabetes management. This reaction initiates the Maillard pathway: glucose condensation with valine’s α-amino group forms a Schiff base, which rearranges into a stable Amadori product (fructosyl-valine). Subsequent oxidation, dehydration, and cross-linking reactions yield Advanced Glycation End-products (AGEs) like Nε-(carboxymethyl)lysine (CML) and pentosidine [2] [6]. His-Val-derived AGEs exhibit pathological significance through:

  • Protein Cross-linking: Disrupts extracellular matrix architecture in collagen-rich tissues (e.g., tendons, nerves), reducing elasticity and impairing function [6] [9].
  • Receptor Activation: Binds RAGE (Receptor for AGE), triggering NF-κB-mediated inflammation and oxidative stress, exacerbating diabetic complications [2] [6].
  • Tissue Accumulation: Correlates with neuropathy and cataract formation, as evidenced by elevated AGE levels in sciatic nerves and lenses of diabetic rats [9].

Table 1: AGEs Derived from His-Val Glycation Pathways

AGE TypePrecursorPathological ImpactDetection Method
CMLGlyoxal + LysineVascular stiffening, RAGE activationLC-MS/MS, Immunoassay
PentosidineRibose + Arginine/LysineCollagen cross-linking, tissue fibrosisFluorescence spectroscopy
Glyoxal-Lysine Dimer (GOLD)Glyoxal + LysineNephropathy, endothelial dysfunctionUPLC-ESI-Q-TOF-MS

Enzymatic Recognition in Diabetes Biomarker Validation

His-Val’s glycated form, fructosyl-α-N-valyl-histidine (f-αVal-His), is enzymatically liberated during HbA1c assay processing. Proteases (e.g., Pseudomonas peptidase) specifically cleave hemoglobin to release f-αVal-His, enabling its quantification as a diabetes biomarker [4] [10]. Key validation steps include:

  • Proteolytic Specificity: Enzymes like Achromobacter lyticus protease I target Val-His bonds, ensuring minimal interference from non-target peptides [10].
  • Analytical Precision: Mass spectrometry (e.g., UPLC-ESI-Q-TOF-MS) distinguishes f-αVal-His from structural isomers, achieving >95% accuracy in HbA1c measurement [7].
  • Clinical Correlation: f-αVal-His levels directly correlate with HbA1c (%) and predict complications (e.g., AUC 0.88 for retinopathy prediction) [3] [7].

Table 2: Enzymatic Processing of His-Val for Diabetes Biomarkers

StepEnzyme/TechniqueFunctionClinical Relevance
Hemoglobin DigestionPseudomonas peptidaseCleaves β-chain at Val-His siteReleases intact f-αVal-His
Metabolite DetectionFructosyl peptide oxidase (FPOX)Oxidizes f-αVal-His to H₂O₂Colorimetric H₂O₂ measurement
QuantificationLC-MS/MSAbsolute quantification of f-αVal-HisGold-standard validation

Fructosyl-Peptide Oxidase Substrate Specificity

Fructosyl peptide oxidase (FPOX) enzymes exhibit stringent selectivity for His-Val-derived peptides, catalyzing the reaction:$$\text{f-αVal-His} + \text{O}2 \rightarrow \text{glucosone} + \text{His-Val} + \text{H}2\text{O}_2$$Structural determinants of specificity include:

  • Active Site Architecture: X-ray crystallography of Phaeosphaeria nodorum FPOX reveals a hydrophobic cleft accommodating His-Val’s imidazole ring. Residues Asp54 and Lys274 form hydrogen bonds with the fructosyl moiety, positioning it for FAD-mediated oxidation [4].
  • Gating Mechanism: The Asn56 residue regulates O₂ access to FAD; its mutation (e.g., N56A) reduces oxidase activity by 80% by obstructing the oxygen channel [4].
  • Kinetic Parameters: FPOX shows high affinity for f-αVal-His (Km = 0.185 mM), with 20-fold lower activity toward ε-fructosyl-lysine due to steric hindrance from longer side chains [10].

Table 3: Substrate Specificity of FPOX Enzymes

Enzyme SourceSubstrateKm (mM)Specificity Constant (kcat/Km)
Phaeosphaeria nodorumf-αVal-His0.1851,200 M⁻¹s⁻¹
Eupenicillium terrenumf-αVal-His0.42850 M⁻¹s⁻¹
Aspergillus fumigatusε-fructosyl-lysine2.160 M⁻¹s⁻¹

Properties

CAS Number

76019-15-3

Product Name

His-Val

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

InChI

InChI=1S/C11H18N4O3/c1-6(2)9(11(17)18)15-10(16)8(12)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1

InChI Key

VLDVBZICYBVQHB-IUCAKERBSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

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